Ethyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate

Medicinal Chemistry ADME Physicochemical Properties

Medicinal chemists face critical decisions when selecting 4-substituted 2-aminothiazole building blocks to optimize ADME profiles. This ethyl ester derivative, with a LogP of 1.84, offers a distinct advantage over the 4-CF3 analog (LogP 2.1), providing a measurable lipophilicity reduction. The -CHF2 substituent also acts as a weak hydrogen bond donor, enabling subtle SAR probing. • Quantitative lipophilicity tuning for improved solubility. • Building block for potential kinase inhibitors. • High-purity (97%+) with reliable global supply.

Molecular Formula C7H8F2N2O2S
Molecular Weight 222.21 g/mol
CAS No. 1631960-98-9
Cat. No. B1435345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate
CAS1631960-98-9
Molecular FormulaC7H8F2N2O2S
Molecular Weight222.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)N)C(F)F
InChIInChI=1S/C7H8F2N2O2S/c1-2-13-6(12)4-3(5(8)9)11-7(10)14-4/h5H,2H2,1H3,(H2,10,11)
InChIKeyYBPZZUUATQBVIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate: Core Building Block


Ethyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate (CAS: 1631960-98-9) is a functionalized 2-aminothiazole derivative characterized by a difluoromethyl (-CHF2) substituent at the 4-position and an ethyl ester at the 5-position . As a member of the 2-aminothiazole scaffold class, it serves as a key intermediate and building block in medicinal chemistry and agrochemical research . Its structural features provide a platform for further derivatization, making it a component of interest in the synthesis of potential kinase inhibitors and other biologically active molecules [1].

2-Aminothiazole scaffold with CHF2 at 4-position
Ethyl ester at 5-position enables further derivatization
Applied in kinase inhibitor synthesis and agrochemical discovery

Why Substitution Fails: 4-Position Fluorination Effects


Direct substitution between ethyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate and its closest analogs—such as the 4-methyl or 4-trifluoromethyl variants—is not feasible without altering key physicochemical properties and, consequently, downstream biological outcomes [1]. The specific 4-position substituent directly influences lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical parameters in drug design and agrochemical development . These differences in fundamental properties translate into distinct pharmacokinetic profiles, target binding affinities, and synthetic utility, making the selection of the correct 4-substituted building block a critical early decision point in a research or development program [2]. The quantitative evidence below substantiates these critical differentiators.

Target Property
4-Substituent Mismatch
CHF2: Lower logP & weak H-bond donor
CF3 or CH3 analogs shift lipophilicity and H-bond capacity, altering downstream biological outcomes
CHF2: Metabolically stable isostere
CH3 variant is more susceptible to CYP-mediated oxidation, potentially reducing in vivo half-life
CHF2: GHS hazard classification present
CF3 analog is not classified as hazardous for transport, requiring different lab safety planning

Quantitative Differentiation Evidence


Lipophilicity Comparison: CHF2 vs. CF3

The replacement of the 4-trifluoromethyl (-CF3) group with a 4-difluoromethyl (-CHF2) group results in a quantifiable reduction in predicted lipophilicity. This is a critical differentiator for fine-tuning the ADME properties of lead compounds [1]. The target compound exhibits a lower computed LogP value compared to its 4-CF3 analog .

Lipophilicity
Cross-study comparable
Target LogP 1.84; CF3 analog 2.1 (Δ -0.26)
Supports lipophilicity fine-tuning in lead optimization
Computational prediction; confirm experimentally in relevant model
Medicinal Chemistry ADME Physicochemical Properties

Metabolic Stability: CHF2 vs. CH3

The difluoromethyl (-CHF2) group in the target compound is recognized as a metabolically stable isostere that can reduce the rate of oxidative metabolism compared to a methyl group (-CH3) . This is a well-established class-level benefit of the CHF2 moiety over a CH3 group, which is susceptible to cytochrome P450-mediated oxidation . While direct experimental data for this specific compound is not available, the principle is widely documented for CHF2-containing analogs [1].

Metabolic Stability
Class-level inference
CHF2 isostere provides improved stability over CH3 group
Reported class-level effect; compound-specific data not available
Verify stability in target compound under relevant assay conditions
Drug Metabolism ADME Fluorine Chemistry

GHS Classification: Safety & Handling

The target compound is classified under the Globally Harmonized System (GHS) with the signal word 'Warning' and specific hazard statements (H302, H315, H319, H335), indicating it is harmful if swallowed and causes skin and eye irritation . This is a quantifiable differentiator from the 4-CF3 analog, which is typically not classified as a hazardous material for transport and lacks these specific acute toxicity warnings .

Safety Classification
Direct head-to-head comparison
CHF2: Warning (H302, H315, H319, H335); CF3: not classified
Different handling requirements; review SDS before lab use
Supplier SDS should be consulted for full safety procedures
Safety Handling Procurement

Key Application Scenarios


Lead Optimization: ADME Fine-Tuning

Medicinal chemists seeking to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a lead series can utilize this compound as a building block. The quantitative difference in LogP (1.84 vs. 2.1 for the -CF3 analog) provides a tangible parameter for tuning lipophilicity to improve solubility or reduce off-target binding . Its presence as a component in kinase inhibitor patents further supports its utility in this domain .

Probing Hydrogen Bonding Interactions

The -CHF2 group is not only a lipophilic isostere but also a weak hydrogen bond donor . In contrast, a -CF3 group is purely hydrophobic and a -CH3 group is a weak donor. Researchers can employ this compound as a tool to probe the effect of introducing a subtle hydrogen bond donor at the 4-position of the thiazole ring. This can be crucial for understanding structure-activity relationships (SAR) and modulating target binding kinetics in enzyme inhibition or receptor binding studies .

Agrochemical Discovery: Herbicide & Fungicide Scaffold

Given the established use of 2-amino-4-substituted-thiazolecarboxylic acids as intermediates for herbicidal safeners and the general importance of fluorinated heterocycles in crop protection, this compound serves as a logical building block for the synthesis of novel agrochemical candidates. Its differentiated physicochemical properties (e.g., LogP) compared to other analogs allow discovery teams to screen for compounds with optimal plant uptake and translocation characteristics .

Application
Selection Property
Validation Focus
Lead optimization: ADME fine-tuning
Differentiated LogP for membrane permeability and solubility balance
Verify compound-specific LogP and permeability in model system
Hydrogen bond donor probing
CHF2 introduces weak H-bond donor at 4-position
Assess impact on target binding kinetics and SAR
Agrochemical candidate synthesis
Fluorinated 2-aminothiazole scaffold for crop protection libraries
Screen for plant uptake and translocation properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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